molecular formula C14H10F2N2 B12885119 4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine

4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12885119
M. Wt: 244.24 g/mol
InChI Key: KPHWPXAJBPBMMX-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in the field of medicinal chemistry The incorporation of fluorine atoms into organic molecules often results in enhanced biological activity, metabolic stability, and lipophilicity

Preparation Methods

The synthesis of 4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine typically involves the introduction of the difluoromethyl group into the pyrrolo[2,3-b]pyridine scaffold. One common method involves the use of ethyl bromodifluoroacetate as a fluorine source. The process generally includes N-alkylation followed by in situ hydrolysis and decarboxylation . Industrial production methods may involve metal-mediated photocatalytic and thermal processes, as well as transition-metal-free strategies .

Chemical Reactions Analysis

4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylated pyridine derivatives, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes, enhancing the compound’s binding affinity. This interaction can modulate the activity of enzymes and other proteins, affecting various biological pathways .

Comparison with Similar Compounds

4-(Difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine can be compared with other difluoromethylated compounds, such as:

The uniqueness of this compound lies in its specific structure, which provides distinct physicochemical properties and biological activities.

Properties

Molecular Formula

C14H10F2N2

Molecular Weight

244.24 g/mol

IUPAC Name

4-(difluoromethyl)-2-phenyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C14H10F2N2/c15-13(16)10-6-7-17-14-11(10)8-12(18-14)9-4-2-1-3-5-9/h1-8,13H,(H,17,18)

InChI Key

KPHWPXAJBPBMMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CN=C3N2)C(F)F

Origin of Product

United States

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